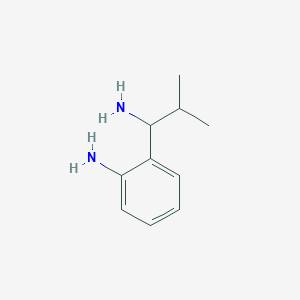

2-(1-Amino-2-methylpropyl)aniline

描述

2-(1-Amino-2-methylpropyl)aniline , also known by its chemical formula C<sub>10</sub>H<sub>15</sub>N , is an organic compound. It belongs to the class of aromatic amines and contains both an amino group (NH<sub>2</sub>) and an aromatic ring. The compound’s structure consists of an aniline moiety (phenylamine) with an additional propyl group attached to the amino nitrogen.

Synthesis Analysis

The synthesis of 2-(1-Amino-2-methylpropyl)aniline involves several methods, including:

Reductive Amination : This method starts with aniline (phenylamine) and a suitable ketone (such as acetone). The ketone reacts with aniline in the presence of a reducing agent (e.g., sodium borohydride) to form the desired product.

Alkylation of Aniline : Aniline can be alkylated using 2-methylpropyl halides (e.g., 2-bromopropane) under basic conditions. The resulting alkylated aniline undergoes further reactions to yield 2-(1-Amino-2-methylpropyl)aniline.

Molecular Structure Analysis

The molecular structure of 2-(1-Amino-2-methylpropyl)aniline comprises:

- A phenyl ring (aniline part)

- An amino group (NH<sub>2</sub>)

- A propyl group (CH<sub>3</sub>CHCH<sub>3</sub>)

Chemical Reactions Analysis

Acid-Base Reactions : 2-(1-Amino-2-methylpropyl)aniline behaves as a weak base due to the amino group. It can react with acids to form salts.

Electrophilic Aromatic Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Oxidation : The amino group can be oxidized to form nitroso derivatives.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 50–60°C

- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but less soluble in water.

- Color : Typically pale yellow to brown.

科研应用

Catalysis and Chemical Synthesis :

- 2-(Methylthio)aniline, a bidentate (S,N) ligand, forms a complex with palladium(II) which functions as an efficient catalyst for Suzuki-Miyaura CC coupling reactions in water (Rao et al., 2014).

- Aniline accelerates hydrazone formation and transimination, broadening its scope in the field of dynamic covalent chemistry (Dirksen et al., 2006).

Material Science and Polymer Research :

- Aniline derivatives can be used in the synthesis of heterocyclic disazo dyes, with their antimicrobial activity and absorption characteristics being of particular interest (Karcı et al., 2009).

- The electrochemical polymerization of aromatic compounds with amino groups, including aniline, leads to electroactive or electroinactive polymer films on electrode surfaces, useful in various applications (Oyama & Ohsaka, 1987).

Environmental Applications :

- A strain of Delftia sp. AN3 capable of degrading aniline has been isolated, indicating potential applications in environmental bioremediation (Liu et al., 2002).

- Ozonation of anilines shows high reactivity towards ozone, suggesting their effective degradation in water treatment processes (Tekle-Röttering et al., 2016).

Safety And Hazards

- Toxicity : Aniline derivatives, including 2-(1-Amino-2-methylpropyl)aniline, can be toxic. Avoid skin contact and inhalation.

- Carcinogenicity : Some aniline compounds are suspected carcinogens. Handle with care.

- Environmental Impact : Aniline derivatives may harm aquatic life.

未来方向

- Biological Studies : Investigate the compound’s biological activity, potential therapeutic applications, and toxicity profiles.

- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.

- Environmental Assessment : Assess the environmental impact and develop eco-friendly alternatives.

性质

IUPAC Name |

2-(1-amino-2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDOANAVTQXODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Amino-2-methylpropyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

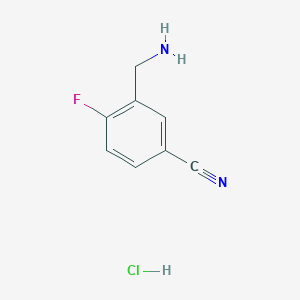

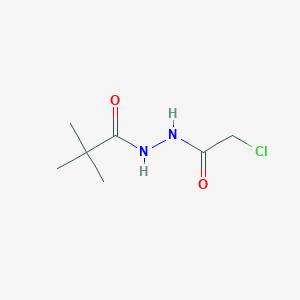

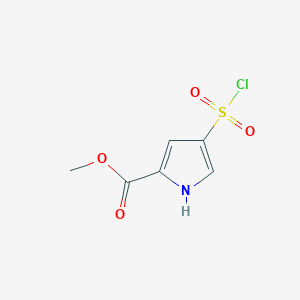

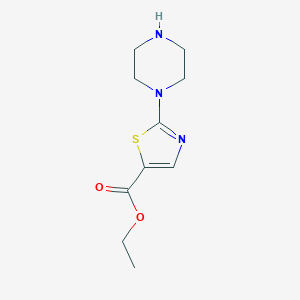

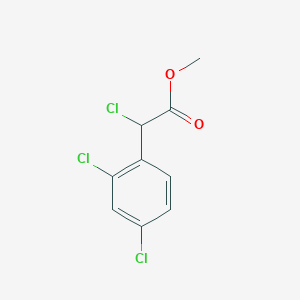

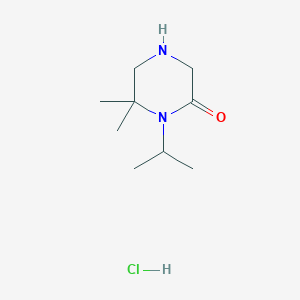

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)